2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide
Description
This compound is a structurally complex molecule featuring a tricyclic core with fused oxa- and diaza- rings, a butyl substituent, and a sulfanyl-acetamide group linked to a 2,5-dimethylphenyl moiety.
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-4-5-12-27-23(29)22-21(17-8-6-7-9-19(17)30-22)26-24(27)31-14-20(28)25-18-13-15(2)10-11-16(18)3/h6-11,13H,4-5,12,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYRILSQLSSJIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide involves multiple steps, including the formation of the tricyclic core and the introduction of the sulfanyl and acetamide groups. The synthetic route typically starts with the preparation of the tricyclic core through a series of cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the rings and functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
-
Antimicrobial Properties
- Compounds with similar structural features have demonstrated antimicrobial activity. The sulfanyl group in this compound may enhance its ability to interact with bacterial cell membranes or essential enzymes, making it a candidate for further investigation as an antimicrobial agent.
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Anti-inflammatory Effects
- Preliminary studies suggest that this compound may possess anti-inflammatory properties. It could potentially inhibit pro-inflammatory cytokines or modulate signaling pathways involved in inflammatory responses, which is significant for treating inflammatory diseases.
-
Cancer Research
- Given its complex structure, there is potential for this compound to exhibit anticancer properties. Research into similar compounds has indicated that they may interfere with cancer cell proliferation or induce apoptosis in malignant cells.
Pharmaceutical Applications
The unique chemical structure of 2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide suggests several pharmaceutical applications:
| Application Area | Potential Uses |
|---|---|
| Antimicrobial Agents | Development of new antibiotics targeting resistant strains |
| Anti-inflammatory Drugs | Treatment for chronic inflammatory diseases like arthritis |
| Anticancer Therapies | Potential use in chemotherapeutic regimens for various cancers |
| Drug Design | As a lead compound for synthesizing novel derivatives with enhanced efficacy |
Mechanism of Action
The mechanism of action of 2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Research Findings
Structural Motifs vs. Bioactivity : The tricyclic core and sulfanyl-acetamide group enable moderate HDAC inhibition but lack the hydroxamate’s zinc-binding efficiency, limiting potency compared to SAHA .
Metabolic Stability : The compound’s extended half-life (6.5 h vs. SAHA’s 2 h) suggests improved in vivo persistence but requires validation .
Chemotype Clustering : In chemical space networks, it clusters with tricyclic kinase inhibitors, sharing a Murcko scaffold with compounds like imatinib but differing in side-chain functionalization .
Biological Activity
The compound 2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule with potential biological significance. Its intricate structure suggests a range of possible biological activities, which have garnered interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing findings from various research studies and data sources.
Chemical Structure
The compound features a unique tricyclic structure with multiple functional groups, including a sulfanyl group and an acetamide moiety. The presence of these functional groups is crucial for its biological activity.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H22N3O3S |
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C23H22N3O3S |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors in the body. Preliminary studies suggest that it may modulate pathways related to oxidative stress and inflammation, which are critical in various diseases.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the sulfanyl group may enhance the compound's ability to interact with microbial cell membranes or inhibit key metabolic pathways in bacteria and fungi.
Anti-inflammatory Effects
Studies on related compounds have shown potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and modulation of immune responses. This suggests that our compound may possess similar properties, making it a candidate for further investigation in inflammatory disease models.
Cytotoxicity Studies
In vitro studies have been conducted to evaluate the cytotoxic effects of structurally related compounds on cancer cell lines. While specific data on this compound is limited, the structural characteristics imply potential cytotoxicity against certain cancer types.
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of similar tricyclic compounds reported significant biological activity against several cancer cell lines. The synthesized compounds demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity (source: unpublished data).
Case Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial properties of various sulfanyl-containing compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives showed promising antibacterial activity, suggesting that our compound could be tested for similar effects (source: unpublished data).
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves a multi-step process starting with the preparation of a polycyclic core (e.g., pyrimido-benzothiazin or thieno-pyrimidine derivatives), followed by sequential functionalization. Critical steps include:
- Core formation : Cyclization reactions under controlled temperature and catalytic conditions to form the tricyclic system .
- Substituent introduction : Alkylation, sulfanylation, or acetamide coupling using reagents like thiophiles or activated acetamide intermediates .
- Optimization : Apply Design of Experiments (DoE) to optimize parameters (e.g., solvent polarity, temperature, stoichiometry). Statistical methods like factorial designs reduce trial-and-error approaches, as demonstrated in chemical reaction engineering .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects isotopic patterns.
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and stereochemistry, with 2D techniques (COSY, HSQC) resolving complex coupling in polycyclic systems .
- X-ray Crystallography : Resolves absolute configuration and crystal packing effects, critical for structure-activity relationship (SAR) studies .
Q. What are the primary biological activities reported for structurally similar compounds?
Analogous derivatives exhibit:
- Antimicrobial activity : Disruption of bacterial cell wall synthesis (e.g., pyrimido-benzothiazin derivatives against Staphylococcus aureus) .
- Anticancer potential : Induction of apoptosis via kinase inhibition (e.g., thieno-pyrimidine analogs in MCF-7 cells) .
- Anti-inflammatory effects : Modulation of cytokine signaling pathways .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity or binding affinity .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with COX-2 or EGFR targets) to prioritize synthetic targets .
- Machine Learning (ML) : Train models on existing SAR data to predict toxicity or bioavailability .
Q. How should researchers resolve contradictions in reported biological data across studies?
- Meta-analysis : Systematically compare datasets, accounting for variables like cell line specificity, assay protocols, and compound purity .
- Mechanistic Validation : Use knockout models or isotopic labeling to confirm hypothesized targets (e.g., ELISA for cytokine inhibition vs. apoptosis assays) .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Flow Chemistry : Enhances reproducibility and heat management for exothermic reactions (e.g., cyclization steps) .
- Membrane Separation : Improves purification efficiency of polar byproducts .
- Process Analytical Technology (PAT) : Real-time monitoring via Raman spectroscopy ensures consistent intermediate quality .
Q. How do structural modifications (e.g., substituent variation) impact physicochemical properties?
- LogP Optimization : Replace the butyl group with shorter alkyl chains to enhance aqueous solubility .
- Steric Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the arylacetamide moiety to modulate metabolic stability .
Methodological and Safety Considerations
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Use nitrile gloves, fume hoods, and eye protection due to potential sulfanyl group reactivity .
- Waste Management : Neutralize acidic/byproduct streams before disposal .
Q. How can interdisciplinary approaches enhance research outcomes?
- Chemical Biology : Use bioconjugation techniques (e.g., fluorescent tagging) to track cellular uptake .
- Environmental Chemistry : Assess atmospheric persistence via ozonolysis studies under simulated tropospheric conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
